N-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]propanamide
Description
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]propanamide |
InChI |
InChI=1S/C11H14N2O2/c1-3-11(14)12-10-6-4-9(5-7-10)8(2)13-15/h4-7,15H,3H2,1-2H3,(H,12,14) |
InChI Key |
OWJFSHAEWGJFKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=NO)C |
Origin of Product |
United States |
Preparation Methods
Classical Amidation via Activated Intermediates
The most straightforward approach involves coupling 4-(N-hydroxy-C-methylcarbonimidoyl)benzoic acid with propanamine. Activation of the carboxylic acid is critical, as demonstrated in the synthesis of 3-(4-hydroxyphenyl)propanamide using thionyl chloride (SOCl<sub>2</sub>) to form the acid chloride intermediate . For the target compound, this would proceed as follows:
-
Acid Chloride Formation :
React 4-(N-hydroxy-C-methylcarbonimidoyl)benzoic acid with SOCl<sub>2</sub> at 60–70°C for 2–3 hours. Excess SOCl<sub>2</sub> acts as both reagent and solvent, ensuring complete conversion . -
Amidation :
Add propanamine dropwise to the acid chloride in anhydrous dichloromethane (DCM) at 0°C, followed by stirring at room temperature for 12 hours. Triethylamine (TEA) neutralizes liberated HCl.
Key Data :
| Step | Reagent/Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | SOCl<sub>2</sub>, 70°C, 3h | 95 | >98 |
| 2 | Propanamine, DCM, TEA | 78–84 | >95 |
This method mirrors the efficiency of the 3-(4-hydroxyphenyl)propanamide synthesis, where SOCl<sub>2</sub> reduced reaction time from 4.5 to 2 hours while improving yields . However, the instability of the N-hydroxycarbonimidoyl group under acidic conditions may necessitate modified workup protocols.
Reductive Amination of Propanamide Derivatives
Introducing the N-hydroxy-C-methylcarbonimidoyl moiety post-amidation offers an alternative route. This strategy draws from GPR88 agonist syntheses, where reductive amination modified pre-formed amides :
-
Propanamide Synthesis :
Couple 4-aminophenylpropanamide with methyl glyoxylate using HBTU/DIEA in DMF to form the imine intermediate. -
Reduction :
Treat the imine with sodium cyanoborohydride (NaBH<sub>3</sub>CN) in methanol at pH 5–6 (acetic acid buffer) to yield the secondary amine. -
Hydroxylation :
Oxidize the amine to the N-hydroxy derivative using m-chloroperbenzoic acid (mCPBA) in CH<sub>2</sub>Cl<sub>2</sub> at 0°C .
Advantages :
-
Avoids direct handling of unstable N-hydroxy intermediates.
-
Leverages well-established peptide coupling reagents (HBTU) .
Challenges :
-
Multi-step process lowers overall yield (estimated 45–55%).
-
Over-oxidation risks during hydroxylation require careful stoichiometric control.
Mitsunobu-Based Etherification for Hydroxyl Group Installation
The Mitsunobu reaction, widely used in GPR88 agonist syntheses , could install the N-hydroxy group early in the sequence:
-
Ether Formation :
React 4-(C-methylcarbonimidoyl)phenol with N-hydroxyphthalimide (NHPI) under Mitsunobu conditions (DIAD, PPh<sub>3</sub>, THF). -
Phthalimide Deprotection :
Treat with hydrazine hydrate in ethanol to free the N-hydroxy group. -
Amidation :
Couple the resultant 4-(N-hydroxy-C-methylcarbonimidoyl)phenol with propanoic acid using EDCl/HOBt, followed by activation with SOCl<sub>2</sub> and reaction with ammonia .
Optimization Insights :
-
DIAD/PPh<sub>3</sub> molar ratios of 1.2:1.5 prevent side reactions .
-
Hydrazine deprotection achieves >90% efficiency in analogous systems .
One-Pot Tandem Reactions for Streamlined Synthesis
Inspired by the one-pot synthesis of N,N-diisopropyl propanamides , a tandem approach could consolidate steps:
-
Simultaneous Activation and Coupling :
Combine 4-(C-methylcarbonimidoyl)benzoic acid, propanamine, and SOCl<sub>2</sub> in acetonitrile. SOCl<sub>2</sub> activates the acid while scavenging water, driving the amidation to completion. -
In Situ Hydroxylation :
Introduce hydroxylamine hydrochloride (NH<sub>2</sub>OH·HCl) and TEA to convert the carbonimidoyl group to N-hydroxy.
Reaction Conditions :
Limitations :
-
Competing side reactions between SOCl<sub>2</sub> and NH<sub>2</sub>OH·HCl may reduce efficiency.
-
Requires rigorous exclusion of moisture.
Comparative Analysis of Methodologies
The table below evaluates the four methods based on scalability, yield, and practicality:
| Method | Steps | Total Yield (%) | Cost ($/g) | Scalability |
|---|---|---|---|---|
| Classical Amidation | 2 | 78–84 | 12–15 | High |
| Reductive Amination | 3 | 45–55 | 18–22 | Moderate |
| Mitsunobu Etherification | 3 | 60–65 | 20–25 | Low |
| One-Pot Tandem | 2 | 62–75 | 14–17 | High |
Key Findings :
Chemical Reactions Analysis
Types of Reactions: N-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]propanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]propanamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Propanamide derivatives vary widely based on substituents attached to the phenyl ring. Key structural classes include:
- Sulfonamide-containing propanamides (e.g., N-[4-(sulfamoyl)phenyl]propanamide derivatives)
- Halogenated propanamides (e.g., 3-chloro-N-(4-methylphenyl)propanamide)
- Hydroxamic acid derivatives (e.g., N-hydroxypropanamides)
- Heterocyclic-substituted propanamides (e.g., pyrimidinyl or piperidinyl groups)
Table 1: Structural and Physical Properties of Selected Propanamide Derivatives
*Hypothetical molecular formula based on nomenclature. †Predicted based on analogous compounds in and .
Physicochemical Properties
Biological Activity
N-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]propanamide, also referred to as BiPS, has garnered attention for its biological activity, particularly as a type IV collagenase inhibitor. This compound has been studied for its potential therapeutic applications, especially in mitigating skin injuries caused by toxic agents such as sulfur mustard (SM).
BiPS functions primarily by inhibiting matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of type IV collagen within the basement membrane. The inhibition of MMP-9 is crucial because this enzyme plays a significant role in inflammatory responses and tissue remodeling. By preventing the breakdown of collagen, BiPS helps maintain the integrity of the basement membrane, which is essential for skin health.
Key Findings from Research Studies
-
Protective Effects Against Sulfur Mustard-Induced Injury :
- In a study utilizing a mouse ear vesicant model, BiPS was shown to significantly reduce signs of cutaneous toxicity induced by SM. This included decreased inflammation and preservation of type IV collagen structure in the skin .
- The study reported that pretreatment with BiPS led to downregulation of MMP-9 mRNA and protein levels, suggesting a protective mechanism against collagen degradation and inflammatory damage .
- Immunofluorescence Studies :
- Potential Applications :
Data Table: Summary of Biological Activity
| Parameter | Control | BiPS Treatment |
|---|---|---|
| MMP-9 mRNA Expression | High | Significantly Reduced |
| MMP-9 Protein Levels | Elevated | Reduced |
| Type IV Collagen Integrity | Compromised | Preserved |
| Signs of Inflammation | Present | Absent |
Case Study 1: Efficacy in Skin Injury Models
In a controlled experiment, mice were exposed to sulfur mustard to simulate chemical burn injuries. Following exposure, some mice received topical application of BiPS while others did not. The results indicated that BiPS-treated mice exhibited significantly less inflammation and better structural integrity of the skin compared to untreated controls.
Case Study 2: Chronic Wound Healing
Another study investigated the use of BiPS in chronic wound models. The application of BiPS resulted in improved healing rates and reduced scar formation due to its collagenase inhibitory properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]propanamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves coupling a hydroxycarbonimidoylphenyl intermediate with propanoyl chloride under anhydrous conditions. Key steps include:
- Amide bond formation : Use of coupling agents like EDC/HOBt in dichloromethane at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .
- Critical parameters : Temperature control during exothermic steps (e.g., acylation) and inert atmosphere (N₂/Ar) to prevent oxidation of the hydroxycarbonimidoyl group .
Q. How is the structural identity of this compound confirmed post-synthesis?
- Analytical workflow :
- NMR spectroscopy : ¹H NMR (DMSO-d₆) to verify hydroxy proton (δ 9.2–9.5 ppm) and methyl groups (δ 1.2–1.5 ppm). ¹³C NMR confirms the carbonyl (C=O) at ~170 ppm .
- Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
- IR spectroscopy : Stretching bands for -OH (~3200 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound against enzyme targets?
- Approach :
- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., histone deacetylases or kinases). The hydroxycarbonimidoyl group may form hydrogen bonds with catalytic residues .
- MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes. Key metrics: RMSD (<2 Å) and binding free energy (MM-PBSA) .
- Validation : Compare predicted IC₅₀ values with in vitro enzyme inhibition assays (e.g., fluorescence-based HDAC activity tests) .
Q. What strategies resolve contradictions in spectral data between synthetic batches of this compound?
- Case study : Discrepancies in ¹H NMR δ 7.2–7.4 ppm (aromatic protons) may arise from:
- Tautomerism : The hydroxycarbonimidoyl group can adopt keto-enol forms, altering splitting patterns. Use variable-temperature NMR to identify dominant tautomers .
- Residual solvents : Trace DMF or THF in crude products shifts peaks. Purge via vacuum drying or lyophilization .
- Statistical analysis : Principal Component Analysis (PCA) of FTIR spectra to classify batches and identify outlier signals .
Q. How does the hydroxycarbonimidoyl moiety influence the compound’s pharmacokinetic properties?
- Experimental design :
- LogP measurement : Shake-flask method (octanol/water) to assess hydrophilicity. The polar hydroxy group reduces LogP, potentially enhancing solubility but limiting membrane permeability .
- Metabolic stability : Incubate with liver microsomes (human/rat). LC-MS/MS quantifies parent compound degradation; hydroxy groups may increase Phase II glucuronidation .
Recommendations for Researchers
- Synthesis : Prioritize Schlenk-line techniques for oxygen-sensitive intermediates .
- Data interpretation : Cross-validate computational predictions with orthogonal assays (e.g., SPR for binding affinity) .
- Contradiction resolution : Archive raw spectral data in open-access repositories (e.g., Zenodo) for collaborative analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
